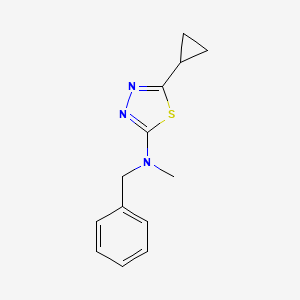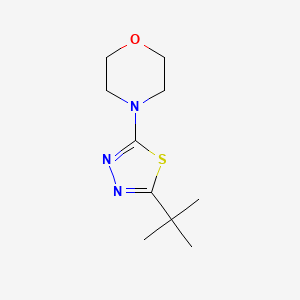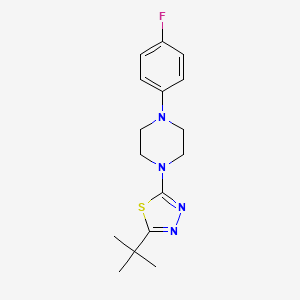![molecular formula C12H15N3O B6432432 benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine CAS No. 2182788-38-9](/img/structure/B6432432.png)
benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine is a chemical compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of this compound involves a simple and efficient iodine-assisted protocol . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement at 90 °C of the methyl/benzyl group in the hydrazone intermediate formed during the condensation step .Molecular Structure Analysis
The molecular structure of benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine is characterized by the presence of a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a sequential condensation followed by tandem oxidative cyclization and rearrangement . The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement at 90 °C of the methyl/benzyl group in the hydrazone intermediate formed during the condensation step .Aplicaciones Científicas De Investigación
Antitubercular Activity
Compounds containing 1,2,4-oxadiazole, such as benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine, have been reported to exhibit antitubercular activity . This makes them potential candidates for the development of new drugs to treat tuberculosis.
Antimicrobial Activity
1,2,4-oxadiazole derivatives have shown significant antimicrobial activity . This suggests that benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine could be used in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activity
Compounds containing 1,2,4-oxadiazole have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications of benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine in the treatment of inflammation and pain.
Antiviral Activity
1,2,4-oxadiazole derivatives have shown antiviral activity . This suggests that benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine could be used in the development of new antiviral drugs.
Anticancer Activity
Compounds containing 1,2,4-oxadiazole have been reported to exhibit anticancer activity . This suggests potential applications of benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine in cancer treatment.
Acetylcholinesterase Inhibitory Activity
1,2,4-oxadiazole derivatives have shown acetylcholinesterase inhibitory activities . This suggests that benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine could be used in the development of new drugs for neurodegenerative diseases like Alzheimer’s.
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that the 1,2,4-oxadiazole moiety is a crucial part of many anti-infective agents . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby inhibiting their function and leading to the observed anti-infective effects.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Based on the known anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may inhibit the growth and replication of infectious agents at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-10-13-12(16-14-10)9-15(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSUGPYFYZWKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)

![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)


![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)

![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)